1-Mesityl-1h-imidazole
CAS No.: 25364-44-7
Cat. No.: VC8259367
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25364-44-7 |
---|---|
Molecular Formula | C12H14N2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 1-(2,4,6-trimethylphenyl)imidazole |
Standard InChI | InChI=1S/C12H14N2/c1-9-6-10(2)12(11(3)7-9)14-5-4-13-8-14/h4-8H,1-3H3 |
Standard InChI Key | XEFLCLZQKDDENB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)N2C=CN=C2)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)N2C=CN=C2)C |
Introduction
Chemical Identity and Basic Properties
1-Mesityl-1H-imidazole, also known as 1-(2,4,6-trimethylphenyl)-1H-imidazole, has the CAS registry number 25364-44-7 and a molecular weight of 186.25 g/mol . Its molecular formula (C₁₂H₁₄N₂) reflects the fusion of a mesityl group with the imidazole ring. Key physical properties include a density of 1.0±0.1 g/cm³, a boiling point of 322.9±41.0 °C at atmospheric pressure, and a flash point of 149.1±27.6 °C . The compound exhibits low vapor pressure (0.0±0.7 mmHg at 25°C) and a calculated octanol-water partition coefficient (LogP) of 3.36, indicating moderate hydrophobicity .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂ |
Molecular Weight | 186.25 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 322.9±41.0 °C |
Flash Point | 149.1±27.6 °C |
Vapor Pressure (25°C) | 0.0±0.7 mmHg |
LogP | 3.36 |
Synthesis and Preparation Methods
Direct Alkylation of Imidazole
The most common synthesis involves the alkylation of imidazole with mesityl bromide. In a representative procedure, 1-mesitylimidazole is generated via nucleophilic substitution, where the imidazole’s N1 nitrogen attacks the electrophilic carbon of mesityl bromide . This method typically employs polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate deprotonation .
Deprotonation and Selenium Incorporation
An alternative route, reported by Lim et al., involves deprotonating 1-mesitylimidazole with n-butyllithium (BuⁿLi) followed by treatment with elemental selenium . Subsequent acidification with HCl yields 1-mesityl-1,3-dihydro-imidazole-2-selone, a selenium analogue that exists predominantly in the selone tautomeric form rather than the selenol form, as confirmed by X-ray diffraction . This pathway highlights the compound’s utility in synthesizing selenium-containing derivatives.
Crystal Engineering Applications
In a crystal structure study, 1-mesityl-1H-imidazole was reacted with 2,6-bis(bromomethyl)mesitylene in dioxane under reflux to form a dibromide monohydrate complex . The product exhibited dihedral angles of 80.16° and 69.40° between the imidazole ring and the mesityl groups, stabilized by N–H⋯Br and C–H⋯Br hydrogen bonds .
Structural Characterization
X-Ray Crystallography
X-ray analyses reveal that 1-mesityl-1H-imidazole adopts a planar imidazole ring with the mesityl group oriented orthogonally to minimize steric clashes . In the selone derivative (1-mesityl-1,3-dihydro-imidazole-2-selone), the selenium atom forms a double bond with the adjacent carbon (C–Se bond length: ~1.84 Å), consistent with DFT calculations predicting selone stability over selenol .
Supramolecular Interactions
In coordination complexes, such as bis(1-mesitylimidazole-κN³)diphenylboron triflate, the mesityl groups engage in π–π stacking interactions with neighboring aromatic systems, as observed in the crystal lattice . These weak interactions contribute to the stability of metal-organic frameworks (MOFs) and catalytic intermediates .
Chemical Reactivity and Tautomerism
Tautomeric Equilibrium
¹H and ⁷⁷Se NMR studies demonstrate dynamic exchange between the selone (Se=C) and diselenide (Se–Se) forms in solution . The selone tautomer is favored due to resonance stabilization of the Se=C bond, with equilibrium constants shifting toward diselenide formation under oxidative conditions .
Oxidation Reactions
Exposure to air oxidizes 1-mesityl-1,3-dihydro-imidazole-2-selone to bis(1-mesitylimidazol-2-yl)diselenide, characterized by a Se–Se bond length of 2.34 Å . This reactivity parallels that of thione-thiol systems but with slower kinetics due to selenium’s larger atomic radius .
Coordination Chemistry
The imidazole nitrogen (N3) serves as a Lewis base, coordinating to metals such as zinc, cadmium, and boron . In diphenylbis(mesitylimidazole)borane triflate, the boron center adopts a tetrahedral geometry, with B–N bond lengths averaging 1.58 Å .
Applications in Materials and Catalysis
Ligand Design
The mesityl group’s steric bulk prevents metal aggregation in catalysts, as evidenced by its use in palladium-catalyzed cross-coupling reactions . The imidazole’s electron-donating properties also enhance catalytic activity in hydrogenation and oxidation processes .
Supramolecular Assemblies
Weak interactions (e.g., π–π stacking, C–H⋯X hydrogen bonds) enable the construction of porous materials for gas storage and separation . For example, boron-mesitylimidazole complexes exhibit tunable pore sizes dependent on the mesityl substituents’ orientation .
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